molecular formula C16H10O5 B10866720 2-Benzo[1,3]dioxol-5-yl-3-hydroxy-chromen-4-one

2-Benzo[1,3]dioxol-5-yl-3-hydroxy-chromen-4-one

Cat. No.: B10866720
M. Wt: 282.25 g/mol
InChI Key: RQYDCAXLKOYPFU-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-3-hydroxy-4H-chromen-4-one is a complex organic compound that belongs to the class of benzodioxoles and chromones. This compound is known for its unique structural features, which include a benzodioxole moiety fused to a chromone core. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)-3-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 3-hydroxy-4H-chromen-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-3-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-3-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways may vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzodioxol-5-yl)-3-hydroxy-4H-chromen-4-one stands out due to its unique combination of a benzodioxole moiety and a chromone core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H10O5

Molecular Weight

282.25 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-hydroxychromen-4-one

InChI

InChI=1S/C16H10O5/c17-14-10-3-1-2-4-11(10)21-16(15(14)18)9-5-6-12-13(7-9)20-8-19-12/h1-7,18H,8H2

InChI Key

RQYDCAXLKOYPFU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(C(=O)C4=CC=CC=C4O3)O

Origin of Product

United States

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